![molecular formula C11H22O2Si B14332988 tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate CAS No. 105041-01-8](/img/structure/B14332988.png)
tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a 3-methylbut-2-enoate moiety. This compound is often used in organic synthesis, particularly as a protecting group for alcohols and other functional groups due to its stability and ease of removal under mild conditions .
Vorbereitungsmethoden
The synthesis of tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 3-methylbut-2-enoic acid in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature . Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form the corresponding epoxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate is widely used in scientific research due to its versatility:
Wirkmechanismus
The mechanism of action of tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the protected functional group by preventing unwanted reactions. The removal of the protecting group is typically achieved under mild acidic or basic conditions, which cleaves the silicon-oxygen bond and releases the free functional group .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate can be compared with other silyl protecting groups such as:
Trimethylsilyl chloride (TMSCl): TMSCl is less bulky and provides less steric hindrance compared to tert-Butyl(dimethyl)silyl chloride, making it easier to remove but less stable.
Triisopropylsilyl chloride (TIPSCl): TIPSCl is bulkier and provides greater steric protection, but it is more challenging to remove compared to tert-Butyl(dimethyl)silyl chloride.
These comparisons highlight the balance between stability and ease of removal that this compound offers, making it a unique and valuable compound in organic synthesis.
Eigenschaften
CAS-Nummer |
105041-01-8 |
---|---|
Molekularformel |
C11H22O2Si |
Molekulargewicht |
214.38 g/mol |
IUPAC-Name |
[tert-butyl(dimethyl)silyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H22O2Si/c1-9(2)8-10(12)13-14(6,7)11(3,4)5/h8H,1-7H3 |
InChI-Schlüssel |
GEZSKUGBXPFPTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)O[Si](C)(C)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.